1-[6-[5-(4-NITROPHENYL)-2-FURYL]-3-(PENTYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-[5-(4-NITROPHENYL)-2-FURYL]-3-(PENTYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is a complex organic compound with a unique structure that includes a nitrophenyl group, a furyl group, and a triazino-benzoxazepine core
Preparation Methods
The synthesis of 1-[6-[5-(4-NITROPHENYL)-2-FURYL]-3-(PENTYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE involves multiple steps, starting with the preparation of the core triazino-benzoxazepine structure. This is typically achieved through a series of cyclization reactions involving appropriate precursors. The nitrophenyl and furyl groups are then introduced through substitution reactions, followed by the addition of the pentylsulfanyl group under specific reaction conditions. Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The furyl and pentylsulfanyl groups can participate in substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[6-[5-(4-NITROPHENYL)-2-FURYL]-3-(PENTYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl and furyl groups may play a role in binding to these targets, while the triazino-benzoxazepine core provides structural stability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other triazino-benzoxazepine derivatives with different substituents. These compounds may have varying biological activities and properties, making 1-[6-[5-(4-NITROPHENYL)-2-FURYL]-3-(PENTYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE unique in its specific combination of functional groups. Some similar compounds include:
- 1-{6-[5-(2-Methyl-4-nitrophenyl)-2-furyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone .
- 6-(5-{2-nitrophenyl}-2-furyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C27H25N5O5S |
---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
1-[6-[5-(4-nitrophenyl)furan-2-yl]-3-pentylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C27H25N5O5S/c1-3-4-7-16-38-27-28-25-24(29-30-27)20-8-5-6-9-21(20)31(17(2)33)26(37-25)23-15-14-22(36-23)18-10-12-19(13-11-18)32(34)35/h5-6,8-15,26H,3-4,7,16H2,1-2H3 |
InChI Key |
VSFNEOYYHHUPEF-UHFFFAOYSA-N |
SMILES |
CCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C)N=N1 |
Canonical SMILES |
CCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.